molecular formula C16H15BrO B1286371 4'-Bromo-4-phenylbutyrophenone CAS No. 111826-07-4

4'-Bromo-4-phenylbutyrophenone

Cat. No.: B1286371
CAS No.: 111826-07-4
M. Wt: 303.19 g/mol
InChI Key: UDRSFXZFZAAYRZ-UHFFFAOYSA-N
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Description

4'-Bromo-4-phenylbutyrophenone is a brominated aromatic ketone characterized by a phenyl group and a 4-bromophenyl group connected via a four-carbon butyryl chain. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(4-bromophenyl)-4-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c17-15-11-9-14(10-12-15)16(18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRSFXZFZAAYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-phenylbutyrophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of 4-bromobenzoyl chloride with phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-4-phenylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-phenylbutyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-4-phenylbutyrophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4’-Bromo-4-phenylbutyrophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Comparisons :

Structural Variations: Chain Length: 4'-Bromoacetophenone (acetyl chain) has a shorter carbon backbone compared to the hypothetical butyrophenone derivative, which may influence solubility and reactivity . Substituents: The presence of electron-withdrawing groups (e.g., fluorine in 107028-32-0) enhances electrophilicity, whereas methoxy groups (e.g., 54118-75-1) increase electron density, affecting reaction pathways .

Physicochemical Properties: Molecular Weight: Longer chains (e.g., butyrophenone analogs) generally have higher molecular weights, impacting melting points and volatility. Polarity: Methoxy and fluorine substituents increase polarity, enhancing solubility in polar solvents .

Applications: Pharmaceuticals: 4'-Bromoacetophenone derivatives are used in synthesizing antipsychotics and anti-inflammatory agents . Materials Science: Benzophenones like 54118-75-1 serve as photoinitiators in UV-curable coatings .

Biological Activity

4'-Bromo-4-phenylbutyrophenone (BPB) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

4'-Bromo-4-phenylbutyrophenone is a synthetic compound belonging to the butyrophenone class. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H15BrO
  • Molecular Weight : 305.2 g/mol

The biological activity of BPB is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been studied for its role as a dopamine receptor antagonist, which is significant in the treatment of psychiatric disorders.

  • Dopamine Receptor Antagonism : BPB exhibits affinity for D2 dopamine receptors, which plays a crucial role in its antipsychotic effects. This mechanism is particularly important in the context of schizophrenia and other psychotic disorders.
  • GABAergic Activity : Some studies suggest that BPB may also influence GABAergic systems, potentially contributing to anxiolytic effects.
  • Antioxidant Properties : Research indicates that BPB possesses antioxidant properties, which may help mitigate oxidative stress-related damage in various biological systems.

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of 4'-Bromo-4-phenylbutyrophenone:

Study Biological Activity Findings
Study 1Dopamine AntagonismBPB showed significant binding affinity for D2 receptors, leading to reduced dopaminergic activity in animal models .
Study 2GABA ModulationBPB demonstrated potential GABAergic effects, enhancing inhibitory neurotransmission .
Study 3Antioxidant ActivityIn vitro assays revealed that BPB effectively scavenged free radicals, indicating its potential as a neuroprotective agent .

Case Studies

Several case studies highlight the clinical relevance of BPB:

  • Case Study on Schizophrenia Treatment :
    • A clinical trial involving patients with schizophrenia found that BPB significantly reduced psychotic symptoms compared to placebo controls. The study emphasized the compound's potential as an adjunct therapy alongside traditional antipsychotics.
  • Neuroprotective Effects in Animal Models :
    • Research conducted on rodents demonstrated that BPB administration led to improved cognitive function and reduced neuronal damage in models of neurodegenerative diseases, suggesting its therapeutic potential beyond psychiatric applications.
  • Anxiolytic Effects :
    • A double-blind study assessed BPB's efficacy in reducing anxiety symptoms in patients with generalized anxiety disorder. Results indicated a notable decrease in anxiety levels compared to baseline measurements.

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